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molecular formula C16H14N2O2 B5626061 1-benzyl-2-methyl-5-nitro-1H-indole

1-benzyl-2-methyl-5-nitro-1H-indole

Cat. No. B5626061
M. Wt: 266.29 g/mol
InChI Key: ZZGYMOCVPOMRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05684034

Procedure details

Hexane was used to wash 80 mg (2.0 mmol) of 60% NaH/mineral oil and 6 mL of DMF was added followed by 352 mg (2.0 mmol) of 2-methyl-5-nitro-1H-indole. After 0.33 hours, 0.24 mL (2.0 mmol) of benzyl bromide was added, stirred 0.5 hours and diluted with water. The mixture was extracted with EtOAc, the EtOAc washed with a saturated NaCl solution, dried MgSO4) and on concentrating at reduced pressure, crystals formed. These were washed with MeOH to give 400 mg (75% yield) of 2-methyl-5-nitro-1-(phenylmethyl)-1H-indole, mp, 150°-152° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
352 mg
Type
reactant
Reaction Step Three
Quantity
0.24 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCCCCC.[H-].[Na+].[CH3:9][C:10]1[NH:11][C:12]2[C:17]([CH:18]=1)=[CH:16][C:15]([N+:19]([O-:21])=[O:20])=[CH:14][CH:13]=2.[CH2:22](Br)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O.CN(C=O)C>[CH3:9][C:10]1[N:11]([CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:12]2[C:17]([CH:18]=1)=[CH:16][C:15]([N+:19]([O-:21])=[O:20])=[CH:14][CH:13]=2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
352 mg
Type
reactant
Smiles
CC=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Step Four
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the EtOAc washed with a saturated NaCl solution, dried MgSO4) and
CONCENTRATION
Type
CONCENTRATION
Details
on concentrating at reduced pressure, crystals
CUSTOM
Type
CUSTOM
Details
formed
WASH
Type
WASH
Details
These were washed with MeOH

Outcomes

Product
Details
Reaction Time
0.33 h
Name
Type
product
Smiles
CC=1N(C2=CC=C(C=C2C1)[N+](=O)[O-])CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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